2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide
Overview
Description
2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.19329732 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Heterocyclic compounds, especially those containing triazole rings, are of significant interest due to their diverse biological activities. The synthesis of such compounds often involves intricate chemical reactions aimed at introducing functional groups that can affect biological activity. For instance, the synthesis of 5-methyl-4-phenyl thiazole derivatives has been studied for their anticancer activity, highlighting the importance of the triazole ring in medicinal chemistry (Evren et al., 2019). Similarly, the preparation of thioamide-containing triazole compounds through multi-step reactions demonstrates the chemical flexibility and potential pharmacological relevance of such structures (Fa-Qian Liu et al., 2005).
Biological Activity Studies
Compounds with structural features similar to 2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide often undergo biological evaluation to determine their therapeutic potential. For example, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and assessed for their anticancer properties, illustrating the potential of heterocyclic compounds in cancer research (Evren et al., 2019). The exploration of triazole derivatives for antimicrobial and antifungal activities also signifies the broad applicability of these compounds in addressing various diseases (MahyavanshiJyotindra et al., 2011).
Properties
IUPAC Name |
2-[[5-(4-cyclopentyloxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-17(18-8-4-3-5-9-18)25-22(29)16-31-24-27-26-23(28(24)2)19-12-14-21(15-13-19)30-20-10-6-7-11-20/h3-5,8-9,12-15,17,20H,6-7,10-11,16H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKTZBBFMAXFHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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